molecular formula C24H31N3O2 B13849080 1-Propionyl-eth-lad

1-Propionyl-eth-lad

Cat. No.: B13849080
M. Wt: 393.5 g/mol
InChI Key: MLOFCBXSOAYCIF-DYESRHJHSA-N
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Description

1-Propionyl-eth-lad, also known as 1-propionyl-6-ethyl-6-nor-lysergic acid diethylamide, is a psychedelic compound belonging to the lysergamide class. It is an analog of lysergic acid diethylamide (LSD) and is known for its potent psychoactive effects. Research has shown that this compound functions as a prodrug, converting into ETH-LAD in the human body .

Preparation Methods

The synthesis of 1-Propionyl-eth-lad involves several steps, starting from lysergic acid. The process typically includes the following steps:

Chemical Reactions Analysis

1-Propionyl-eth-lad undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can alter the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can occur at various positions on the lysergamide structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Propionyl-eth-lad is primarily used in scientific research to study its pharmacological properties and potential therapeutic benefits. Researchers are investigating its effects on the brain to understand better how psychedelics can be used to treat various mental health conditions, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, it is used to study ligand-receptor interactions at the molecular level, contributing to the development of new therapeutics .

Mechanism of Action

Comparison with Similar Compounds

1-Propionyl-eth-lad is similar to other lysergamides, such as:

    ETH-LAD: Known for its potent psychedelic effects and structural similarity to LSD.

    1P-LSD: Another prodrug that converts into LSD in the body.

    AL-LAD: A lysergamide with a slightly different structure, leading to unique effects.

    LSZ: Known for its strong psychedelic effects and structural differences from LSD.

What sets this compound apart is its unique propionyl group, which affects its pharmacokinetics and potency .

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

(6aR,9R)-N,N,7-triethyl-4-propanoyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C24H31N3O2/c1-5-22(28)27-15-16-13-21-19(18-10-9-11-20(27)23(16)18)12-17(14-26(21)8-4)24(29)25(6-2)7-3/h9-12,15,17,21H,5-8,13-14H2,1-4H3/t17-,21-/m1/s1

InChI Key

MLOFCBXSOAYCIF-DYESRHJHSA-N

Isomeric SMILES

CCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4

Canonical SMILES

CCC(=O)N1C=C2CC3C(=CC(CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4

Origin of Product

United States

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